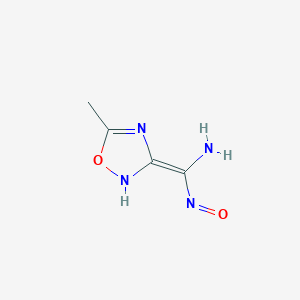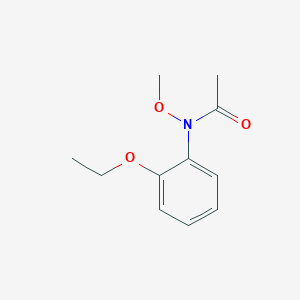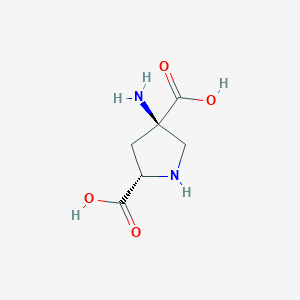
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, commonly known as L-AP4, is a synthetic amino acid analog that acts as an agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism Of Action
L-AP4 acts as an agonist of the (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid receptor, which is predominantly expressed in the presynaptic terminals of neurons in the central nervous system. Activation of (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid by L-AP4 leads to a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in a reduction in neuronal excitability and synaptic transmission, which may have therapeutic implications for various neurological disorders.
Biochemical And Physiological Effects
L-AP4 has been shown to have a range of biochemical and physiological effects in various animal models. These include a reduction in the release of glutamate and other neurotransmitters, an increase in the activity of antioxidant enzymes, and a decrease in the production of inflammatory cytokines. L-AP4 has also been shown to have neuroprotective effects in various models of neuronal injury and degeneration.
Advantages And Limitations For Lab Experiments
One advantage of using L-AP4 in laboratory experiments is its specificity for the (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid receptor, which allows for targeted modulation of glutamatergic neurotransmission. However, one limitation is that L-AP4 has a relatively short half-life and may require continuous administration to maintain its effects.
Future Directions
There are several potential future directions for research on L-AP4. These include further investigation of its therapeutic potential in various neurological disorders, as well as its role in regulating synaptic plasticity and neuronal development. Additionally, there is a need for the development of more stable and potent analogs of L-AP4 for use in both laboratory experiments and potential clinical applications.
Synthesis Methods
The synthesis of L-AP4 involves the condensation of L-glutamic acid with 2-amino-4-pyrrolidone-2-carboxylic acid (APC) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected and purified to obtain the final product.
Scientific Research Applications
L-AP4 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and neuropathic pain. It has also been investigated for its potential role in regulating synaptic transmission and plasticity in the central nervous system.
properties
CAS RN |
171336-79-1 |
|---|---|
Product Name |
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid |
Molecular Formula |
C6H10N2O4 |
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6+/m0/s1 |
InChI Key |
XZFMJVJDSYRWDQ-BBIVZNJYSA-N |
Isomeric SMILES |
C1[C@H](NC[C@]1(C(=O)O)N)C(=O)O |
SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O |
synonyms |
2,4-Pyrrolidinedicarboxylicacid,4-amino-,(2S-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



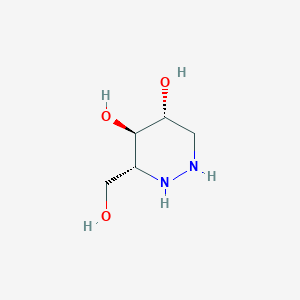


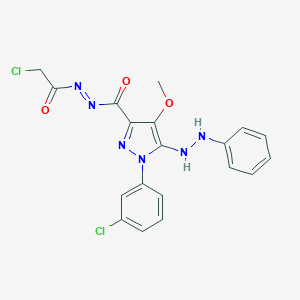
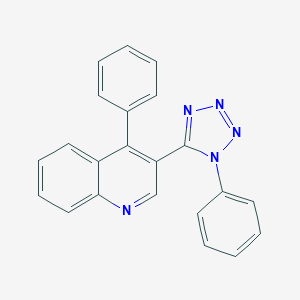
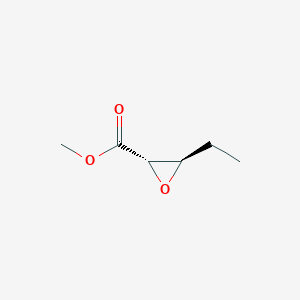

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
